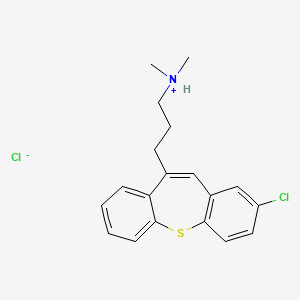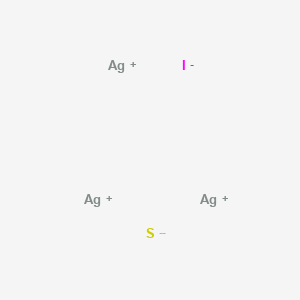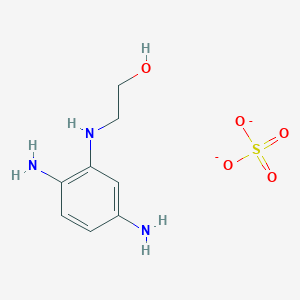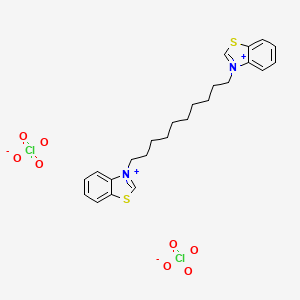
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is an organic compound that features both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal typically involves the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the formation of the aldehyde intermediate, which can be achieved through the reaction of 3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Acetal Formation: The aldehyde intermediate is then reacted with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the diethyl acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal can be hydrolyzed to the corresponding aldehyde, which can then be oxidized to the carboxylic acid using reagents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and acetals.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal would depend on its specific application. For example, if used as a pharmaceutical intermediate, its mechanism would involve the biochemical pathways targeted by the final drug product. The molecular targets and pathways would vary accordingly.
Comparación Con Compuestos Similares
Similar Compounds
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde: The aldehyde form without the acetal group.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol: The alcohol form.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl carboxylic acid: The carboxylic acid form.
Uniqueness
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is unique due to its acetal functional group, which provides stability and protection to the aldehyde group, allowing for selective reactions and applications in various fields.
Propiedades
Fórmula molecular |
C18H22ClNO2 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-3,3-diethoxypropyl]pyridine |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-18(22-4-2)13-16(17-7-5-6-12-20-17)14-8-10-15(19)11-9-14/h5-12,16,18H,3-4,13H2,1-2H3 |
Clave InChI |
ALYLOUQYCVDQFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


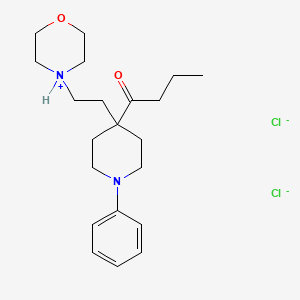

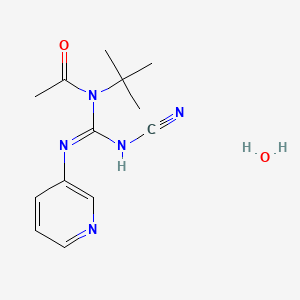
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

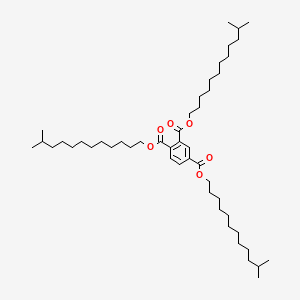
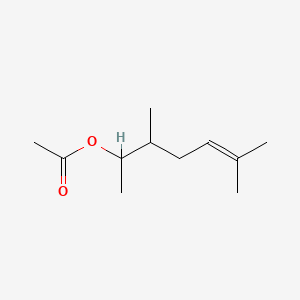
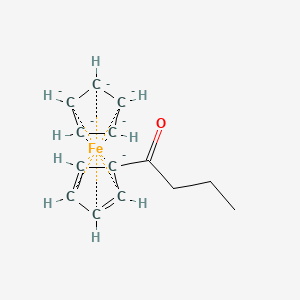
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
